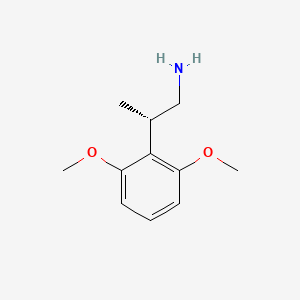
(2S)-2-(2,6-Dimethoxyphenyl)propan-1-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2S)-2-(2,6-Dimethoxyphenyl)propan-1-amine, also known as 2,6-DMA, is a psychoactive substance that belongs to the class of phenethylamines. It is a synthetic compound that has gained attention in recent years due to its potential applications in scientific research.
Mecanismo De Acción
The exact mechanism of action of (2S)-2-(2,6-Dimethoxyphenyl)propan-1-amine is not fully understood, but it is believed to act as a serotonin receptor agonist. It has been shown to bind to the 5-HT2A receptor, which is involved in the regulation of mood, cognition, and perception. This binding results in the activation of downstream signaling pathways, leading to the psychoactive effects of the compound.
Biochemical and Physiological Effects
The biochemical and physiological effects of (2S)-2-(2,6-Dimethoxyphenyl)propan-1-amine include changes in serotonin levels and activity in the brain. It has been shown to increase the release of serotonin and other neurotransmitters, leading to altered mood, perception, and cognition. It also has the potential to cause cardiovascular effects, such as increased heart rate and blood pressure.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using (2S)-2-(2,6-Dimethoxyphenyl)propan-1-amine in lab experiments include its psychoactive properties, which can be used to study the effects of serotonin receptor agonists on the central nervous system. It is also relatively easy to synthesize and has a high purity level. However, its psychoactive effects can also be a limitation, as they may interfere with the interpretation of results. Additionally, the use of psychoactive substances in lab experiments raises ethical concerns and may not be approved by institutional review boards.
Direcciones Futuras
For research on (2S)-2-(2,6-Dimethoxyphenyl)propan-1-amine include investigating its potential as a treatment for depression and anxiety disorders. It may also be useful in studying the role of serotonin receptors in the regulation of mood, cognition, and perception. Further research is needed to fully understand the mechanism of action of (2S)-2-(2,6-Dimethoxyphenyl)propan-1-amine and its potential applications in scientific research.
Conclusion
In conclusion, (2S)-2-(2,6-Dimethoxyphenyl)propan-1-amine is a synthetic compound that has gained attention in recent years for its potential applications in scientific research. It has psychoactive properties and has been shown to have potential as a treatment for depression and anxiety disorders. Further research is needed to fully understand its mechanism of action and potential applications in scientific research.
Métodos De Síntesis
The synthesis of (2S)-2-(2,6-Dimethoxyphenyl)propan-1-amine involves the reaction of 2,6-dimethoxybenzaldehyde with nitroethane in the presence of a reducing agent, such as aluminum amalgam or sodium borohydride. The resulting compound is then reduced to the amine using hydrogenation or lithium aluminum hydride. The final product is a white crystalline powder that is soluble in water and ethanol.
Aplicaciones Científicas De Investigación
(2S)-2-(2,6-Dimethoxyphenyl)propan-1-amine has been used in scientific research to study its effects on the central nervous system. It has been shown to have psychoactive properties, including hallucinogenic effects, similar to other phenethylamines such as mescaline and 2C-B. Studies have also investigated its potential as a treatment for depression and anxiety disorders.
Propiedades
IUPAC Name |
(2S)-2-(2,6-dimethoxyphenyl)propan-1-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17NO2/c1-8(7-12)11-9(13-2)5-4-6-10(11)14-3/h4-6,8H,7,12H2,1-3H3/t8-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNUVRZNROAIMTL-MRVPVSSYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN)C1=C(C=CC=C1OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CN)C1=C(C=CC=C1OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2S)-2-(2,6-Dimethoxyphenyl)propan-1-amine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

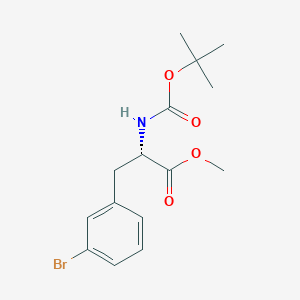
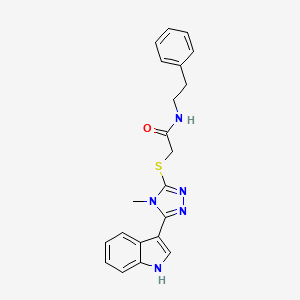

![Isopropyl 2-(butylthio)-5-(4-methoxyphenyl)-7-methyl-4-oxo-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate](/img/structure/B2475052.png)


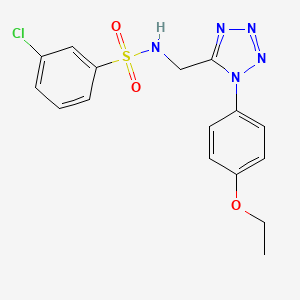
![2-methyl-5-phenethyl-7-(p-tolyl)thiazolo[4,5-d]pyridazin-4(5H)-one](/img/structure/B2475058.png)
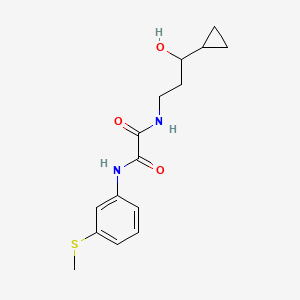

![N-(benzo[d][1,3]dioxol-5-yl)-4-((2-(trifluoromethyl)-1H-benzo[d]imidazol-1-yl)methyl)piperidine-1-carboxamide oxalate](/img/structure/B2475061.png)

![N-(3-fluorophenyl)-1-methyl-2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide](/img/structure/B2475065.png)
